molecular formula C22H26N4O4S B11250577 (1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone

(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B11250577
M. Wt: 442.5 g/mol
InChI Key: NMJKGVIXDKJECM-UHFFFAOYSA-N
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Description

(1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE is a complex organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiadiazine Ring: The benzothiadiazine ring is synthesized by reacting a suitable sulfonamide with a chlorinated aromatic compound under basic conditions.

    Introduction of the Propyl Group: The propyl group is introduced via alkylation using a suitable alkyl halide in the presence of a strong base.

    Attachment of the Piperazine Moiety: The piperazine moiety is attached through a nucleophilic substitution reaction, where the piperazine derivative reacts with the benzothiadiazine intermediate.

    Methanone Formation: The final step involves the formation of the methanone group through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or piperazine moiety .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology

In biological research, (1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE is studied for its potential therapeutic effects. It has shown promise in various preclinical studies as an antimicrobial, antiviral, and anticancer agent .

Medicine

In medicine, this compound is being investigated for its potential use in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the areas of hypertension, diabetes, and cancer .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique chemical properties make it valuable in the production of specialty chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes and receptors, leading to changes in cellular signaling and function. For example, it may act as an inhibitor of certain enzymes involved in disease pathways or as an agonist/antagonist of specific receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C22H26N4O4S

Molecular Weight

442.5 g/mol

IUPAC Name

(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-7-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H26N4O4S/c1-3-10-26-16-23-31(28,29)21-15-17(8-9-19(21)26)22(27)25-13-11-24(12-14-25)18-6-4-5-7-20(18)30-2/h4-9,15-16H,3,10-14H2,1-2H3

InChI Key

NMJKGVIXDKJECM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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